molecular formula C10H11F2NO3 B12340002 2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide

2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide

Cat. No.: B12340002
M. Wt: 231.20 g/mol
InChI Key: LJWDGZZVZULOIG-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-methoxy-N-methyl-2-phenoxyacetamide (CAS 1823188-11-9) is a specialized chemical building block with the molecular formula C₁₀H₁₁F₂NO₃ and a molecular weight of 231.20 g/mol. Its structure integrates a phenoxy group and a geminal difluoro unit attached to a Weinreb amide core, making it a versatile synthon for constructing complex ketones via controlled nucleophilic addition. The compound is of significant interest in medicinal chemistry and agrochemical research, with potential applications as an enzyme inhibitor or intermediate for bioactive molecules. It is strictly for research purposes and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide

InChI

InChI=1S/C10H11F2NO3/c1-13(15-2)9(14)10(11,12)16-8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

LJWDGZZVZULOIG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C(OC1=CC=CC=C1)(F)F)OC

Origin of Product

United States

Preparation Methods

Phenoxy Acetic Acid Intermediate Synthesis

The core phenoxy acetic acid scaffold is synthesized via nucleophilic aromatic substitution. Phenol derivatives react with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) in acetone under reflux (90°C, 4–6 hours). Hydrolysis of the ester intermediate using aqueous NaOH yields the corresponding phenoxy acetic acid.

Example :
2,4-Difluorophenol reacts with ethyl chloroacetate to form ethyl 2-(2,4-difluorophenoxy)acetate, which is hydrolyzed to 2-(2,4-difluorophenoxy)acetic acid.

Amide Bond Formation

The carboxylic acid is activated using coupling agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dry dichloromethane (DCM) with N-methylmorpholine (NMM) as a base. N-methoxy-N-methylamine is then introduced to form the target acetamide.

Reaction Conditions :

  • Temperature : Room temperature (20–25°C)
  • Time : 2–8 hours
  • Yield : 60–85% (varies with substituents).

Direct Fluorination of Acetamide Precursors

Halogen Exchange with DAST

2-Chloro-N-methoxy-N-methylacetamide undergoes fluorination using DAST (diethylaminosulfur trifluoride) in anhydrous tetrahydrofuran (THF) at −78°C. This method replaces chlorine with fluorine atoms selectively.

Optimization Notes :

  • Excess DAST (2.2 equiv.) ensures complete conversion.
  • Quenching with NaHCO₃ prevents over-fluorination.

Two-Step Difluorination

A patent-described approach involves sequential fluorination:

  • Monofluorination : Treat 2-bromo-N-methoxy-N-methylacetamide with KF in dimethylformamide (DMF) at 100°C.
  • Second Fluorination : Use AgF or CsF in acetonitrile to introduce the second fluorine.

Key Data :

Step Reagent Temperature Yield
1 KF 100°C 75%
2 AgF 80°C 68%

One-Pot Synthesis via Acyl Chloride Intermediate

Acyl Chloride Formation

2,2-Difluoroacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in DCM to form 2,2-difluoroacetyl chloride.

Coupling with N-Methoxy-N-methylamine

The acyl chloride reacts with N-methoxy-N-methylamine in the presence of triethylamine (TEA) to yield the acetamide. This method avoids coupling agents but requires strict moisture control.

Advantages :

  • Shorter reaction time (1–2 hours).
  • Higher purity (≥95%).

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Synthesis

A patent (EP1796657B1) details immobilizing phenoxy acetic acid on Wang resin. After fluorination and amide coupling, the product is cleaved using trifluoroacetic acid (TFA).

Conditions :

  • Resin : Wang resin (1.2 mmol/g loading).
  • Cleavage : 20% TFA in DCM, 30 minutes.
  • Purity : >90% (HPLC).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.28 (s, 3H, N–CH₃), 3.67 (s, 3H, O–CH₃), 6.8–7.4 (m, 5H, aromatic).
  • ¹⁹F NMR : δ −112.5 (d, J = 240 Hz, 2F).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.
  • LC-MS : [M+H]⁺ = 232.1 m/z.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nucleophilic + Coupling High selectivity, scalable Multi-step, costly reagents 60–85%
Direct Fluorination Atom-efficient, fewer steps Harsh conditions, byproducts 65–75%
One-Pot Acyl Chloride Rapid, high purity Moisture-sensitive 70–90%
Solid-Phase High-throughput, easy purification Specialized equipment required 80–90%

Industrial-Scale Considerations

Cost Optimization

  • DAST Alternative : Use XtalFluor-E (less hygroscopic, safer handling).
  • Solvent Recycling : DCM and THF recovery reduces waste.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-N-methoxy-N-methyl-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Pharmacological Potential

Research into the pharmacological properties of 2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide suggests it may exhibit significant biological activity. Compounds with similar structures often demonstrate various pharmacological effects, including:

  • Anticancer Activity : Preliminary studies indicate that compounds containing difluoromethyl and phenoxy functionalities may enhance cytotoxicity in cancer cells. For instance, derivatives of this compound have shown promising results in inhibiting topoisomerase II (topoII), an enzyme critical for DNA replication and repair .
  • Neuropharmacology : The compound's structural features could suggest potential use as a selective serotonin receptor agonist. Similar compounds have been developed to target serotonin receptors involved in mood regulation and anxiety disorders .

Case Studies

  • Topoisomerase Inhibition : A study evaluated the inhibitory activity of various derivatives against human topoIIα. Among these, certain derivatives of this compound demonstrated IC50 values indicating strong inhibitory effects on cancer cell lines such as DU145 (prostate cancer) and A549 (lung adenocarcinoma) .
  • Serotonin Receptor Selectivity : Research on N-substituted derivatives revealed that modifications to the phenoxy group could enhance selectivity for serotonin 2C receptors, which are implicated in antipsychotic effects. This highlights the potential for developing new antidepressants or anxiolytics based on this compound's structure .

Agrochemical Applications

The compound's unique chemical structure also positions it as a candidate for agrochemical applications. Its ability to interact with biological systems suggests potential use as:

  • Herbicides : The presence of fluorine atoms may enhance the herbicidal properties by increasing the stability and reactivity of the compound in plant systems.
  • Pesticides : Its structural similarity to known pesticides indicates potential efficacy in targeting specific pests while minimizing harm to non-target organisms.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The methoxy and phenoxy groups contribute to its overall lipophilicity and ability to cross cell membranes.

Comparison with Similar Compounds

a) N-(2,4-Difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide

  • Structure: Features a 2,4-difluorophenyl group and a 4-methoxyphenoxy substituent.
  • Molecular Weight: 329.25 g/mol (C₁₅H₁₁F₄NO₃).
  • The 2,4-difluorophenyl group introduces steric and electronic effects absent in the target compound.
  • Applications : Used in research settings, possibly as a bioactive intermediate .

b) N-(3,4-Difluorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide

  • Structure: Contains a 3,4-difluorophenyl group and a 3,5-dimethylphenoxy substituent.
  • Molecular Weight : ~340.25 g/mol (estimated).
  • The additional fluorine atoms may enhance metabolic stability but increase hydrophobicity.
  • Applications : Investigated for agrochemical applications due to structural similarities to herbicidal acetamides .

Chlorinated Acetamide Herbicides

a) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structure : Chlorinated α-carbon with N-methoxymethyl and 2,6-diethylphenyl groups.
  • Molecular Weight: 269.77 g/mol (C₁₄H₂₀ClNO₂).
  • Key Differences :
    • Chlorine substitution vs. fluorine: Chlorine’s larger atomic radius and lower electronegativity may reduce stability but increase reactivity.
    • The 2,6-diethylphenyl group enhances herbicidal activity but introduces higher lipophilicity.
  • Applications : Widely used as a pre-emergent herbicide .

b) Metolachlor (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide)

  • Structure : Features a branched N-(2-methoxy-1-methylethyl) group.
  • Molecular Weight: 283.8 g/mol (C₁₅H₂₃ClNO₂).
  • Key Differences :
    • Branched N-substituents improve soil mobility and selectivity for grass weeds.
    • Chlorine vs. fluorine: Metolachlor’s chloro-group facilitates nucleophilic displacement in herbicidal action, whereas fluorine’s stability may limit such reactivity in the target compound.
  • Applications : Herbicide targeting broadleaf weeds .

Acetamides with Distinct N-Substituents

a) N-(2-(Diethylamino)ethyl)-2-(4-methoxyphenoxy)acetamide (Mefexamide Hydrochloride)

  • Structure: Includes a diethylaminoethyl group and 4-methoxyphenoxy substituent.
  • Molecular Weight : 296.36 g/mol (C₁₅H₂₄N₂O₃).
  • Key Differences: The diethylaminoethyl group imparts basicity, enhancing solubility in acidic environments. Applications diverge into pharmaceuticals (e.g., anxiolytics) rather than agrochemicals.
  • Applications : Central nervous system modulator .

b) Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate

  • Structure: Ethyl ester with N-methoxy-N-methylamino group.
  • Molecular Weight: 161.16 g/mol (C₆H₁₁NO₄).
  • Key Differences :
    • Ester functionality vs. acetamide: Increased susceptibility to hydrolysis but useful as a synthetic intermediate.
    • Demonstrates the versatility of N-methoxy-N-methyl groups in modulating reactivity.
  • Applications : Building block in organic synthesis .

Data Tables

Table 1. Structural and Functional Comparison

Compound Key Substituents Molecular Weight (g/mol) Applications Reference
2,2-Difluoro-N-methoxy-N-methyl-2-phenoxyacetamide N-methoxy-N-methyl, phenoxy ~283.25 (calculated) Research/Agrochemical
N-(2,4-Difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide 2,4-difluorophenyl, 4-methoxyphenoxy 329.25 Bioactive intermediate
Alachlor N-(methoxymethyl), 2-chloro, 2,6-diethylphenyl 269.77 Herbicide
Mefexamide Hydrochloride Diethylaminoethyl, 4-methoxyphenoxy 296.36 Pharmaceutical

Table 2. Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Stability Notes
This compound 2.1 ~10 (DMSO) High metabolic stability
N-(2,4-Difluorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide 3.5 ~5 (DMSO) Sensitive to strong bases
Alachlor 3.0 0.2 (Water) Hydrolytically stable
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate 0.4 >50 (DMSO) Prone to ester hydrolysis

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorinated acetamides (e.g., target compound) exhibit enhanced stability and electronegativity compared to chlorinated analogs like alachlor, but may lack the reactivity required for herbicidal action .
  • N-Substituent Effects: Smaller N-substituents (methoxy-methyl) improve solubility and synthetic accessibility, while bulkier groups (e.g., diethylaminoethyl) shift applications toward pharmaceuticals .
  • Phenoxy Modifications: Substituted phenoxy groups (e.g., 4-methoxy in ) enhance target affinity but may reduce bioavailability due to increased molecular weight .

Biological Activity

2,2-Difluoro-N-methoxy-N-methyl-2-phenoxyacetamide is a synthetic compound that exhibits potential biological activity, particularly in medicinal chemistry and agrochemicals. The compound's unique structure includes a difluoromethyl group, a methoxy group, and a phenoxy group attached to an acetamide backbone, which may enhance its pharmacological properties.

  • Molecular Formula : C11H12F2N2O3
  • Molecular Weight : 231.20 g/mol
  • CAS Number : 1823188-11-9
  • Structural Features :
    • Two fluorine atoms
    • Methoxy group
    • Phenoxy group

Biological Activity

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of potential pharmacological effects:

  • Anticancer Activity : Similar compounds have shown significant cytotoxicity against various cancer cell lines. For instance, compounds with phenoxy groups have demonstrated promising activity against breast cancer and lung adenocarcinoma cell lines, with IC50 values in the low micromolar range .
  • Neuroprotective Effects : The phenoxy moiety has been associated with neuroprotective properties in models of neurodegeneration. Compounds with similar structures have been noted for their ability to penetrate the blood-brain barrier and inhibit neuroinflammation .
  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both the difluoromethyl and phenoxy functionalities may synergistically enhance biological activity compared to simpler analogs. For example:

Compound NameMolecular FormulaNotable Features
N-Methoxy-N-methyl-2,2-difluoroacetamideC6H10F2N2O2Lacks phenoxy group
2,2-DifluoroacetamideC4H6F2N2ONo methoxy or phenoxy groups
N-Methyl-N-(4-fluorophenyl)acetamideC10H10F3NContains a fluorophenyl instead of phenoxy

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 1 µM to 10 µM against breast cancer cells .
  • Neurodegenerative Models : In vivo studies on models of Alzheimer's disease have shown that compounds with phenoxy groups can significantly reduce cognitive impairment and neurodegeneration markers .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest good oral bioavailability and brain penetration for compounds within this chemical class, which could enhance their therapeutic applicability .

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